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For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a detailed protocol for the preparation and characterization of

liposomes formulated with 1,2-distearoyl-sn-glycero-3-ethylphosphocholine (18:0 EPC
chloride). 18:0 EPC is a synthetic, cationic phospholipid valued for its role in drug delivery

systems due to its biodegradability and low toxicity.[1] The protocols outlined below describe

the thin-film hydration method followed by extrusion to produce unilamellar vesicles with a

controlled size distribution.[2][3] Additionally, standard characterization techniques are detailed

to ensure the quality and consistency of the liposomal formulation. These liposomes are

suitable for a variety of research applications, including the encapsulation of therapeutic agents

and in vitro/in vivo delivery studies.
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Material Supplier Example Notes

1,2-distearoyl-sn-glycero-3-

ethylphosphocholine (18:0

EPC chloride)

Avanti Polar Lipids,

MedchemExpress

Main cationic lipid component.

[4][5]

Cholesterol Sigma-Aldrich
To modulate membrane fluidity

and stability.[6][7]

Chloroform Fisher Scientific
Organic solvent for lipid

dissolution.

Methanol Fisher Scientific
Co-solvent to aid lipid

dissolution.

Phosphate-Buffered Saline

(PBS), pH 7.4
Gibco

Hydration and final suspension

buffer.

Deionized Water Millipore For buffer preparation.

Polycarbonate Membranes

(e.g., 100 nm pore size)
Whatman For vesicle extrusion.

Equipment

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.medchemexpress.com/18-0-epc-chloride.html
https://www.avantiresearch.com/en-gb/products/product/890703-180-epc-cl-salt
https://pmc.ncbi.nlm.nih.gov/articles/PMC8879473/
https://www.researchgate.net/figure/a-EPC-liposomes-with-40-cholesterol-produce-spherical-liposomes-with-some-tendency-to_fig9_222669427
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Equipment Purpose

Rotary Evaporator
To create a thin lipid film by solvent evaporation.

[8]

Round-Bottom Flask (50-100 mL) Vessel for lipid film formation.[8]

Water Bath or Heating Block
To maintain temperature during hydration and

extrusion.

Mini-Extruder To downsize liposomes to a uniform diameter.

Dynamic Light Scattering (DLS) System
To measure vesicle size, polydispersity index

(PDI), and zeta potential.

Transmission Electron Microscope (TEM) For visualization of liposome morphology.

Nitrogen Gas Cylinder For drying the lipid film.

Glass Syringes (1 mL) For use with the mini-extruder.

Standard laboratory glassware and

consumables
---

Experimental Protocols
Protocol 1: Thin-Film Hydration for Liposome
Preparation
This protocol describes the formation of multilamellar vesicles (MLVs) using the thin-film

hydration method, a common and straightforward technique for liposome preparation.[2][9]

Lipid Preparation:

Prepare a stock solution of 18:0 EPC chloride and cholesterol in a chloroform:methanol

(e.g., 3:1 v/v) solvent mixture. A common molar ratio is 2:1 (18:0 EPC:Cholesterol).

For a typical preparation, combine the desired amounts of lipids in a clean, dry round-

bottom flask.

Film Formation:
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Attach the round-bottom flask to a rotary evaporator.

Rotate the flask in a water bath set to a temperature above the phase transition

temperature (Tc) of the lipids (For DSPC, a related 18:0 lipid, the Tc is ~55°C).[2] A

temperature of 60-65°C is generally suitable.

Apply a vacuum to evaporate the organic solvent. A thin, uniform lipid film should form on

the inner surface of the flask.[8]

To ensure complete removal of residual solvent, the film can be further dried under a

gentle stream of nitrogen gas or by placing it under high vacuum for at least 1-2 hours.

Hydration:

Pre-heat the hydration buffer (e.g., PBS, pH 7.4) to the same temperature as the lipid film

(60-65°C).

Add the warm hydration buffer to the round-bottom flask containing the dry lipid film. The

volume will depend on the desired final lipid concentration (e.g., 1-10 mg/mL).

Continue to rotate the flask in the water bath (without vacuum) for 30-60 minutes to allow

the lipid film to hydrate and swell. This process results in the formation of large,

multilamellar vesicles (MLVs).[2]

Protocol 2: Liposome Extrusion for Size
Homogenization
To produce unilamellar vesicles (LUVs) with a uniform size, the MLV suspension is subjected to

extrusion through polycarbonate membranes.[3][10]

Extruder Assembly:

Assemble the mini-extruder according to the manufacturer's instructions, placing two

stacked polycarbonate membranes (e.g., 100 nm pore size) onto the filter support.

Pre-heat the extruder's heating block to 60-65°C.

Extrusion Process:
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Draw the MLV suspension into a glass syringe.

Place the syringe into one side of the pre-heated extruder and an empty syringe into the

other.

Gently push the MLV suspension from the full syringe through the membranes into the

empty syringe. This constitutes one pass.

Repeat this process for an odd number of passes (e.g., 11-21 passes) to ensure that the

final liposome suspension is in the second syringe. This repeated passage through the

membranes reduces the size and lamellarity of the vesicles.[3]

Collection and Storage:

After the final pass, collect the translucent liposome suspension.

Store the prepared liposomes at 4°C. For long-term storage, stability should be assessed

on a case-by-case basis.

Characterization of Liposomes
Size, Polydispersity, and Zeta Potential (DLS)
Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter, polydispersity

index (PDI), and surface charge (zeta potential) of the liposomes.

Sample Preparation: Dilute a small aliquot of the liposome suspension in the hydration buffer

to an appropriate concentration for the DLS instrument.

Measurement: Analyze the sample according to the instrument's standard operating

procedure.

Expected Results: For a 100 nm extrusion, the expected size should be around 100-120 nm.

A PDI value below 0.2 indicates a monodisperse population.[10] As 18:0 EPC is a cationic

lipid, a positive zeta potential is expected.

Morphology (Transmission Electron Microscopy)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8955843/
https://www.researchgate.net/figure/The-DSC-thermographs-for-the-EPC-HEPC-41-liposomes-without-the-drug-as-well-as-with-7_fig1_51049123
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cryo-Transmission Electron Microscopy (cryo-TEM) is the preferred method for visualizing the

morphology and lamellarity of the liposomes.

Sample Preparation: A small volume of the liposome suspension is applied to a TEM grid,

blotted to form a thin film, and rapidly plunged into liquid ethane to vitrify the sample.

Imaging: The vitrified sample is then imaged under cryogenic conditions.

Expected Results: Cryo-TEM images should reveal spherical, unilamellar vesicles with a size

distribution consistent with the DLS data.[7]

Quantitative Data Summary
Parameter Method Typical Value Reference

Hydrodynamic

Diameter
DLS

100 - 120 nm (post-

100 nm extrusion)
[2]

Polydispersity Index

(PDI)
DLS < 0.2 [10]

Zeta Potential DLS Positive [1][4]

Morphology Cryo-TEM
Spherical, unilamellar

vesicles
[7]

Encapsulation

Efficiency

Varies by

encapsulated agent

30-65% for hydrophilic

drugs (passive

loading)

[3]

Diagrams

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.researchgate.net/figure/a-EPC-liposomes-with-40-cholesterol-produce-spherical-liposomes-with-some-tendency-to_fig9_222669427
https://www.mdpi.com/2813-7086/2/4/25
https://www.researchgate.net/figure/The-DSC-thermographs-for-the-EPC-HEPC-41-liposomes-without-the-drug-as-well-as-with-7_fig1_51049123
https://www.creative-biolabs.com/vaccine/18-0-epc-cl-salt-powder-53623.htm
https://www.medchemexpress.com/18-0-epc-chloride.html
https://www.researchgate.net/figure/a-EPC-liposomes-with-40-cholesterol-produce-spherical-liposomes-with-some-tendency-to_fig9_222669427
https://pmc.ncbi.nlm.nih.gov/articles/PMC8955843/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Lipid Film Formation

Step 2: Hydration

Step 3: Extrusion

Step 4: Characterization

Dissolve 18:0 EPC & Cholesterol
in Chloroform:Methanol

Evaporate Solvent
(Rotary Evaporator)

Dry Under Vacuum/N2

Add Warm Aqueous Buffer
(e.g., PBS)

Hydrate Film

Agitate to Form MLVs

Pass MLVs Through
100 nm Membrane

Downsize Vesicles

Repeat 11-21 Times

Collect Homogenized LUVs

DLS Analysis
(Size, PDI, Zeta Potential)

Cryo-TEM Analysis
(Morphology)

Click to download full resolution via product page

Caption: Workflow for 18:0 EPC chloride liposome preparation and characterization.
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Applications and Considerations
Drug Delivery: Cationic liposomes, such as those made with 18:0 EPC, are widely used for

the delivery of nucleic acids (siRNA, mRNA) and other therapeutic molecules. Their positive

charge facilitates interaction with negatively charged cell membranes.

Passive vs. Active Loading: The protocol described is for passive loading, where a

hydrophilic drug is entrapped in the aqueous core during hydration.[2] For higher

encapsulation efficiency of certain drugs, active loading methods, such as creating a pH or

ion gradient, may be employed.[2]

Stability: The inclusion of cholesterol generally improves the stability of the liposomal bilayer

and reduces drug leakage.[6] The physical and chemical stability of the final formulation

should be evaluated over time and under relevant storage conditions.

Sterilization: For in vivo applications, the final liposome preparation may need to be

sterilized, typically by filtration through a 0.22 µm filter if the vesicle size allows.

This application note provides a comprehensive guide for the reproducible preparation of 18:0
EPC chloride liposomes. Researchers should optimize parameters based on the specific

requirements of their encapsulated agent and intended application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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